molecular formula C22H21N3O B4508105 1-(diphenylmethyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

1-(diphenylmethyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

Cat. No.: B4508105
M. Wt: 343.4 g/mol
InChI Key: YLACVSPJQFFLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a central azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a diphenylmethyl group at position 1 and a pyridin-3-yl carboxamide moiety at position 2. This structural framework confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research.

Properties

IUPAC Name

1-benzhydryl-N-pyridin-3-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c26-22(24-20-12-7-13-23-14-20)19-15-25(16-19)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,19,21H,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLACVSPJQFFLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Diphenylmethyl Group: The diphenylmethyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.

    Attachment of Pyridin-3-yl Group: The pyridin-3-yl group can be attached through nucleophilic substitution or coupling reactions.

    Formation of Carboxamide: The carboxamide group can be formed by reacting the intermediate with an appropriate amine or amide.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-N-(pyridin-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its biological activity and potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases or as a drug candidate.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Substituent-Driven Pharmacological Profiles

  • Diphenylmethyl vs. Benzo[d][1,3]dioxole () : The diphenylmethyl group in the target compound likely enhances lipophilicity and metabolic stability compared to the oxygen-rich benzo[d][1,3]dioxole moiety, which may improve blood-brain barrier penetration but reduce oxidative stability .
  • Pyridin-3-yl vs.
  • Morpholinophenyl vs. Diphenylmethyl (): Morpholine-containing analogues exhibit improved solubility due to the polar oxygen atom, whereas diphenylmethyl derivatives may have longer plasma half-lives due to reduced renal clearance .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Thermal Stability (°C)
Target Compound ~375 4.2 (highly lipophilic) 0.12 (aqueous buffer) 180–200
1-Acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide 358 3.8 0.25 160–175
1-(3,4-Difluorobenzoyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide 341 2.9 0.45 190–210
  • Thermal Stability : Fluorinated benzoyl derivatives () exhibit superior thermal stability, likely due to strong C-F bonds and rigid aromatic stacking .

Biological Activity

1-(Diphenylmethyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects in the following areas:

  • Anticancer Activity
    • Several studies have indicated that azetidine derivatives exhibit significant anticancer properties. For instance, compounds similar in structure have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations .
  • Antiviral Properties
    • Azetidinone derivatives have been evaluated for antiviral activity against various pathogens. Notably, some related compounds demonstrated moderate inhibitory effects against human coronaviruses and influenza viruses, suggesting potential applications in treating viral infections .
  • Antibacterial Effects
    • The compound's structural analogs have been reported to possess antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. These findings highlight the potential for developing new antibacterial agents from this chemical class .

The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:

  • Inhibition of Cell Proliferation : Research indicates that azetidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Modulation of Enzyme Activity : Some studies suggest that these compounds may inhibit key enzymes involved in viral replication or bacterial cell wall synthesis.

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
AnticancerPotent activity against MCF-7 and MDA-MB-231 cells at nanomolar concentrations.
AntibacterialEffective against MRSA with MIC values around 2.0 µM.
AntiviralModerate inhibition of human coronavirus (EC50 = 45 µM).

Q & A

Q. What are the optimal synthetic routes for 1-(diphenylmethyl)-N-(pyridin-3-yl)azetidine-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with pyridin-3-amine and diphenylmethyl groups. Key steps include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve amide bond formation efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures >95% purity .
    Monitoring : TLC and NMR are critical for tracking reaction progress and verifying intermediate structures .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm azetidine ring conformation, diphenylmethyl substituents, and pyridine connectivity .
    • HRMS : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve 3D conformation, including azetidine ring puckering and intermolecular interactions (e.g., hydrogen bonding) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., dipole moment, HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer :

  • Core modifications :
    • Replace diphenylmethyl with fluorinated or heteroaromatic groups to alter lipophilicity .
    • Modify the pyridine ring (e.g., substituents at C2/C4) to enhance target binding .
  • Assay selection :
    • In vitro : Kinase inhibition assays (e.g., EGFR, ALK) to evaluate potency .
    • In vivo : Pharmacokinetic studies (e.g., bioavailability in rodent models) .
  • Data analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. How should researchers address contradictory data in biological activity reports for this compound?

Methodological Answer :

  • Reproducibility checks :
    • Validate assay protocols (e.g., cell line authenticity, ATP concentration in kinase assays) .
    • Compare results across multiple labs using standardized compound batches .
  • Mechanistic studies :
    • Target profiling : Use chemoproteomics (e.g., affinity chromatography) to identify off-target interactions .
    • Metabolite analysis : LC-MS/MS to detect degradation products that may interfere with activity .

Q. What computational strategies predict the compound’s target proteins or metabolic pathways?

Methodological Answer :

  • Molecular docking : Screen against databases (e.g., PDB, ChEMBL) to prioritize targets like kinases or GPCRs .
  • QSAR models : Train algorithms on azetidine/pyridine derivatives to predict ADMET properties .
  • Network pharmacology : Map compound-target-disease networks using tools like Cytoscape to identify polypharmacology potential .

Q. How can stability and degradation pathways be systematically studied under physiological conditions?

Methodological Answer :

  • Forced degradation studies :
    • Hydrolytic stability : Incubate at pH 1–10 (37°C) and monitor via HPLC .
    • Oxidative stress : Expose to H₂O₂ or cytochrome P450 enzymes to identify labile groups .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .
  • Mechanistic insights : Use LC-HRMS to characterize degradation products (e.g., azetidine ring opening) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer :

  • Flow chemistry : Optimize continuous processes for amide coupling steps to improve reproducibility .
  • DoE (Design of Experiments) : Use statistical models (e.g., Plackett-Burman) to identify critical parameters (e.g., stoichiometry, mixing rate) .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(diphenylmethyl)-N-(pyridin-3-yl)azetidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(diphenylmethyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.